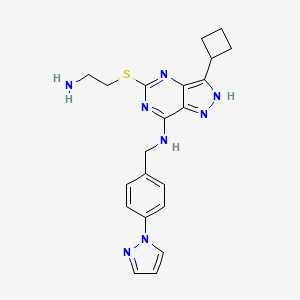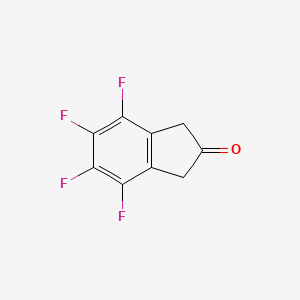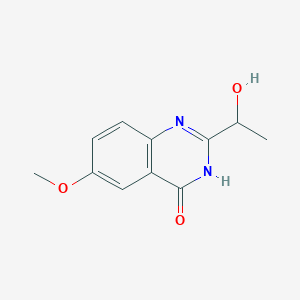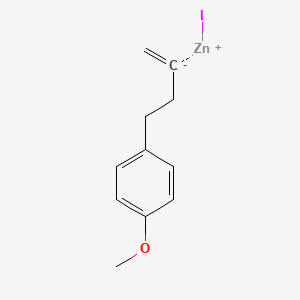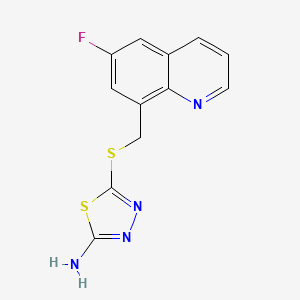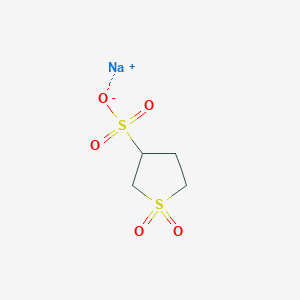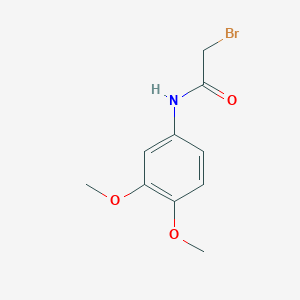![molecular formula C8H11Cl2N5O B14889423 (R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine with amine hydrochloride in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用机制
The mechanism of action of ®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
相似化合物的比较
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ®-1-methoxyethyl group, which may confer distinct biological activities compared to other similar compounds .
属性
分子式 |
C8H11Cl2N5O |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
2-chloro-7-[(1R)-1-methoxyethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H10ClN5O.ClH/c1-4(15-2)6-5(10)3-11-8-12-7(9)13-14(6)8;/h3-4H,10H2,1-2H3;1H/t4-;/m1./s1 |
InChI 键 |
JUTBQLFBIURUKE-PGMHMLKASA-N |
手性 SMILES |
C[C@H](C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl |
规范 SMILES |
CC(C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)


![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

